3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
“3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9N3O3. It has an average mass of 183.165 Da and a monoisotopic mass of 183.064392 Da .
Synthesis Analysis
The synthesis of 3-carbamoylpropanoic acid derivatives has been described in the literature. These compounds have been evaluated as human Prolyl Hydroxylase Domain (PHD-2) inhibitors. Derivatives with a 3-carbamoylpropanoic acids-containing benzoxazole moiety are inhibitors of PHD-2 with IC50 values of 2.24 μM and 1.32 μM, respectively .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a propanoic acid group. The pyrazole ring contains two nitrogen atoms and three carbon atoms .Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid, have been studied for their role as biorenewable chemicals and their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These compounds, due to their microbial inhibitory properties, are of interest in developing metabolic engineering strategies to increase microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).
Therapeutic Applications of Pyrazoline Derivatives
Research into pyrazoline derivatives, which include this compound, highlights their broad pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. These findings stimulate ongoing research into pyrazoline-based therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Role in Lactic Acid Production from Biomass
The production of lactic acid from biomass, using carboxylic acids as precursors, underscores the importance of these compounds in biotechnological applications. Lactic acid serves as a feedstock for synthesizing biodegradable polymers and other valuable chemicals, demonstrating the utility of carboxylic acids in green chemistry (Gao, Ma, & Xu, 2011).
Pharmacological Activities of Gallic Acid
Gallic acid, structurally related to this compound, has been extensively reviewed for its anti-inflammatory properties and potential in treating inflammation-related diseases. Its mechanisms of action involve modulating key signaling pathways like MAPK and NF-κB (Bai et al., 2020).
Synthesis and Biological Applications of Pyrazole Carboxylic Acid Derivatives
The synthesis and biological applications of pyrazole carboxylic acid derivatives, including their antimicrobial, anticancer, and anti-inflammatory activities, highlight the significant scaffold structure of these compounds in medicinal chemistry (Cetin, 2020).
Future Directions
The future directions for research on “3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the interest in developing human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) inhibitors for the treatment of anemia and other hypoxia-related diseases , this compound could be of interest for future research in these areas.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, which include this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazole derivatives .
Properties
IUPAC Name |
3-(5-carbamoylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-7(13)5-1-3-9-10(5)4-2-6(11)12/h1,3H,2,4H2,(H2,8,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORZNTUTHDVBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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